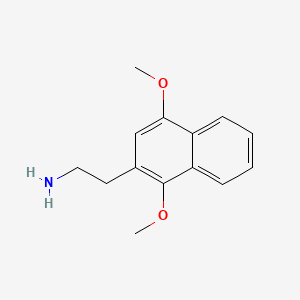

2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine

Description

2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine is a naphthalene-derived phenethylamine characterized by a 1,4-dimethoxy substitution on the naphthalene ring and an ethylamine side chain at the 2-position. The compound’s synthesis, as described in Alexander Shulgin’s work, involves the reduction of 1,4-naphthaquinone using stannous chloride (SnCl₂) under acidic conditions, followed by methoxylation and ethylamine functionalization .

Properties

CAS No. |

207740-21-4 |

|---|---|

Molecular Formula |

C14H17NO2 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

2-(1,4-dimethoxynaphthalen-2-yl)ethanamine |

InChI |

InChI=1S/C14H17NO2/c1-16-13-9-10(7-8-15)14(17-2)12-6-4-3-5-11(12)13/h3-6,9H,7-8,15H2,1-2H3 |

InChI Key |

VKWQEEWEGKDTDE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine typically involves the reaction of 1,4-dimethoxy-2-naphthaldehyde with ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the ethylamine side chain.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can further modify the ethylamine side chain.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Modified ethylamine derivatives

Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological systems.

Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine involves its interaction with various molecular targets and pathways. The compound’s structural features allow it to bind to specific receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with biological systems makes it a subject of interest in pharmacological research.

Comparison with Similar Compounds

Key Observations:

- Aromatic Core Diversity : Unlike dopamine and tyramine (benzene-based), the target compound features a naphthalene ring, which may enhance lipophilicity and receptor binding affinity compared to smaller aromatic systems .

- Biological Activity: While dopamine and histamine are endogenous signaling molecules, the target compound’s dimethoxy-naphthalene structure aligns with synthetic phenethylamines studied for psychoactive properties, suggesting distinct mechanisms of action .

Biological Activity

2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with two methoxy groups and an ethylamine side chain. This unique structure contributes to its distinct biological properties compared to other naphthalene derivatives.

The mechanism of action for 2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine involves interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of specific receptors or enzymes, although detailed pathways remain under investigation.

Biological Activity Overview

Research indicates that 2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds and their implications:

- Antiviral Studies : A study on naphthylmethylamine derivatives reported significant inhibition of viral replication in Vero E6 cells with EC50 values ranging from 0.068 to 0.68 μM. Such findings suggest that structural modifications could enhance antiviral efficacy .

- Cytotoxic Evaluations : Research on related naphthalene derivatives indicated cytotoxic effects with IC50 values varying significantly among different cell lines, underscoring the need for targeted investigations into 2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine .

- Antioxidant Activity : While specific data on this compound is scarce, related compounds have shown promising antioxidant effects through various assays, indicating potential health benefits against oxidative stress .

Comparative Analysis with Similar Compounds

The following table summarizes key findings comparing 2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine with similar compounds:

| Compound Name | IC50 (μM) | EC50 (μM) | Notes |

|---|---|---|---|

| 2-(1,4-Dimethoxy-2-naphthalenyl)ethylamine | TBD | TBD | Investigated for antiviral and antioxidant activities |

| GRL0617 | ~0.6 | 14.5 | Potent inhibitor of SARS-CoV PLpro |

| Other Naphthylmethylamines | Varies | Varies | Showed significant antiviral activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.